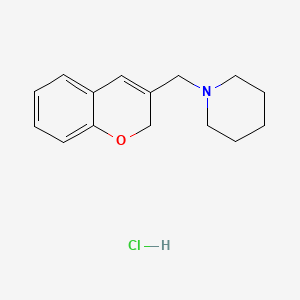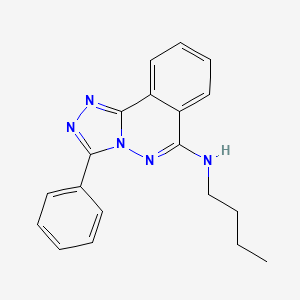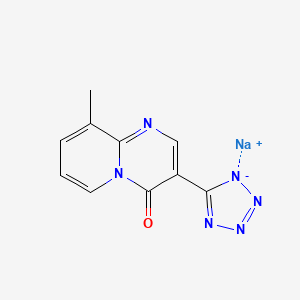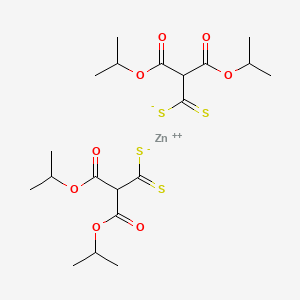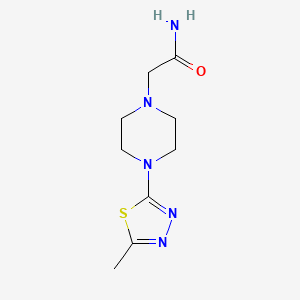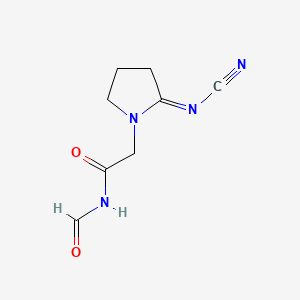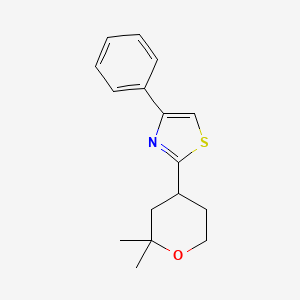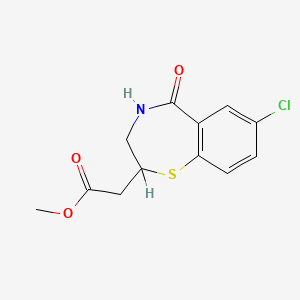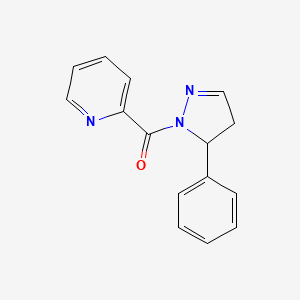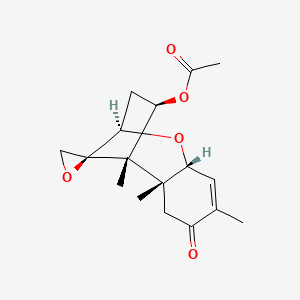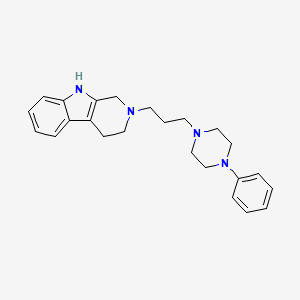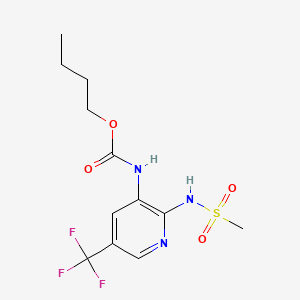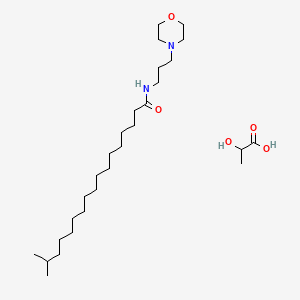
Isostearamidopropyl morpholine lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isostearamidopropyl morpholine lactate is a compound commonly used in the cosmetics and personal care industry. It is the lactic acid salt of isostearamidopropyl morpholine and functions primarily as a conditioning agent. This compound enhances the texture, softness, and manageability of skin and hair, providing moisturizing benefits and improving the overall feel of cosmetic products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isostearamidopropyl morpholine lactate typically involves the reaction of isostearic acid with morpholine and propylene oxide, followed by neutralization with lactic acid. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under specific conditions to maximize yield and purity. The process includes steps such as mixing, heating, and neutralization, followed by purification to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Isostearamidopropyl morpholine lactate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions can lead to a variety of substituted products depending on the functional groups involved .
Applications De Recherche Scientifique
Isostearamidopropyl morpholine lactate has a wide range of applications in scientific research, including:
Chemistry: Used as a conditioning agent in various formulations to study its effects on texture and manageability.
Biology: Investigated for its moisturizing and conditioning properties on skin and hair.
Medicine: Explored for its potential use in dermatological products due to its mild irritation profile.
Industry: Widely used in the cosmetics and personal care industry for its antistatic and conditioning properties
Mécanisme D'action
The mechanism of action of isostearamidopropyl morpholine lactate involves its interaction with the skin and hair surface. It forms a thin film that enhances texture and softness while providing moisturizing benefits. The molecular targets include the outer layers of the skin and hair, where it helps to improve manageability and reduce static buildup .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetethyl morpholinium ethosulfate: Another conditioning agent used in cosmetics with similar properties.
Stearamidopropyl dimethylamine: A conditioning agent with comparable moisturizing and antistatic properties.
Behentrimonium chloride: A widely used conditioning agent in hair care products
Uniqueness
Isostearamidopropyl morpholine lactate is unique due to its specific combination of isostearic acid, morpholine, and lactic acid, which provides a balanced profile of conditioning, moisturizing, and antistatic properties. Its mild irritation profile makes it suitable for use in a variety of cosmetic formulations .
Propriétés
Numéro CAS |
72300-24-4 |
|---|---|
Formule moléculaire |
C28H56N2O5 |
Poids moléculaire |
500.8 g/mol |
Nom IUPAC |
2-hydroxypropanoic acid;16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide |
InChI |
InChI=1S/C25H50N2O2.C3H6O3/c1-24(2)16-13-11-9-7-5-3-4-6-8-10-12-14-17-25(28)26-18-15-19-27-20-22-29-23-21-27;1-2(4)3(5)6/h24H,3-23H2,1-2H3,(H,26,28);2,4H,1H3,(H,5,6) |
Clé InChI |
VLYOPPUVUMQIFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1.CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


